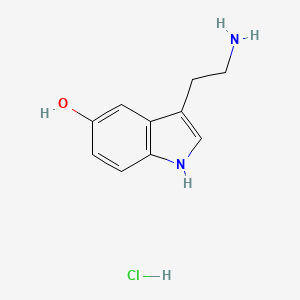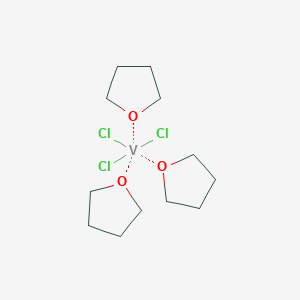
oxolane;trichlorovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane;trichlorovanadium is a compound that combines oxolane, a cyclic ether, with trichlorovanadium, a vanadium compound. Oxolane, also known as tetrahydrofuran, is a versatile solvent used in various chemical reactions. Trichlorovanadium is a vanadium compound often used in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane can be synthesized through the acid-catalyzed dehydration of 1,4-butanediol. This process involves the condensation of acetylene with formaldehyde followed by hydrogenation . Trichlorovanadium can be prepared by reacting vanadium pentachloride with vanadium metal at high temperatures.
Industrial Production Methods
The industrial production of oxolane primarily involves the acid-catalyzed dehydration of 1,4-butanediol. This method is similar to the production of diethyl ether from ethanol . Trichlorovanadium is produced by the direct chlorination of vanadium metal or vanadium oxides.
Chemical Reactions Analysis
Types of Reactions
Oxolane undergoes various chemical reactions, including:
Oxidation: Oxidation of oxolane can produce succinic acid or maleic anhydride.
Reduction: Reduction reactions often involve the use of lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Trichlorovanadium participates in:
Redox Reactions: It can act as both an oxidizing and reducing agent.
Coordination Reactions: Forms complexes with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are common reagents.
Major Products
Oxidation: Succinic acid, maleic anhydride.
Reduction: Alcohols.
Substitution: Halogenated oxolane derivatives.
Scientific Research Applications
Oxolane;trichlorovanadium has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxolane;trichlorovanadium involves its ability to act as a solvent and catalyst. Oxolane’s polar nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. Trichlorovanadium acts as a catalyst by coordinating with substrates and lowering the activation energy of reactions .
Comparison with Similar Compounds
Similar Compounds
Furan: Another cyclic ether with a similar structure but different reactivity.
Pyrrolidine: A five-membered ring containing nitrogen instead of oxygen.
Uniqueness
Oxolane;trichlorovanadium is unique due to its combination of a versatile solvent (oxolane) and a catalytic metal compound (trichlorovanadium). This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
oxolane;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.V/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUFBWWHJODKK-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3O3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
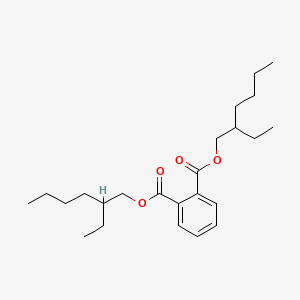
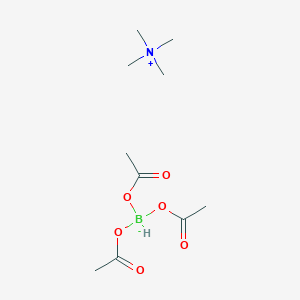
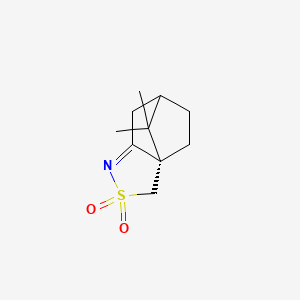
![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)
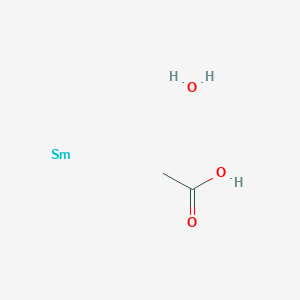
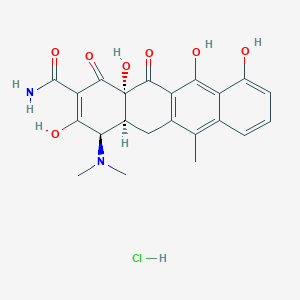

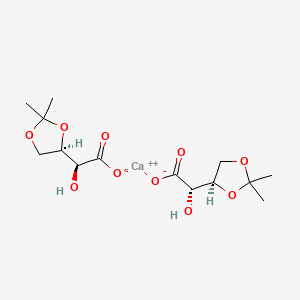
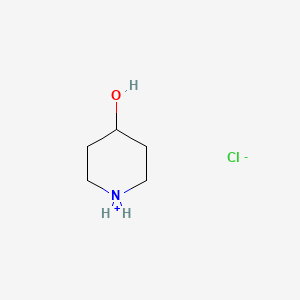
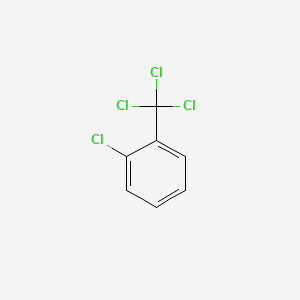
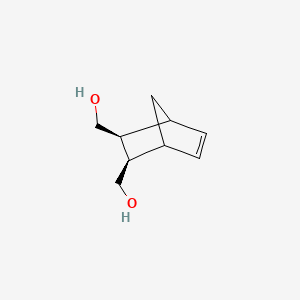

![5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride;dihydrochloride](/img/structure/B7801240.png)
